molecular formula C10H13BrClN B1374104 1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride CAS No. 1228878-81-6

1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B1374104
CAS No.: 1228878-81-6
M. Wt: 262.57 g/mol
InChI Key: BLWYJNPFXKMTDE-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride is an organic compound with the molecular formula C10H13BrClN and a molecular weight of 262.58 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a cyclobutanamine structure, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

The synthesis of 1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzyl chloride and cyclobutanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The reaction between 2-bromobenzyl chloride and cyclobutanamine results in the formation of an intermediate compound.

    Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 1-(2-Bromophenyl)cyclobutan-1-amine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with various enzymes or receptors, leading to changes in their activity. The cyclobutanamine structure can influence the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-bromophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10(12)6-3-7-10;/h1-2,4-5H,3,6-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWYJNPFXKMTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717822
Record name 1-(2-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228878-81-6
Record name 1-(2-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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